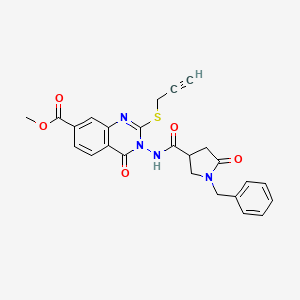

methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate

Description

Its core quinazoline scaffold is substituted with:

- A 1-benzyl-5-oxopyrrolidine-3-amido group at position 3, contributing to hydrophobic interactions and conformational rigidity.

- A methyl ester at position 7, influencing solubility and bioavailability.

The compound’s crystal structure, determined using SHELXL , reveals a planar quinazoline ring with the prop-2-yn-1-ylsulfanyl group oriented perpendicular to the plane, facilitating π-π stacking in target proteins. Synthetic routes typically involve multi-step protocols, including amidation and thiol-alkyne coupling.

Properties

IUPAC Name |

methyl 3-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]-4-oxo-2-prop-2-ynylsulfanylquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O5S/c1-3-11-35-25-26-20-12-17(24(33)34-2)9-10-19(20)23(32)29(25)27-22(31)18-13-21(30)28(15-18)14-16-7-5-4-6-8-16/h1,4-10,12,18H,11,13-15H2,2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTZVABXVGVQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#C)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes a quinazoline core, pyrrolidine moiety, and various functional groups contributing to its biological activity. The molecular formula is .

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities:

-

Neuroprotective Effects :

- A study demonstrated that derivatives of related compounds showed significant neuroprotective properties against NMDA-induced cytotoxicity. Specifically, one derivative (12k) was noted for its ability to attenuate Ca influx and suppress NR2B upregulation, suggesting a potential mechanism for neuroprotection through modulation of NMDA receptors .

- Antimicrobial Activity :

- Endocannabinoid Modulation :

The mechanisms by which this compound exerts its biological effects include:

- Receptor Modulation : Interaction with NMDA receptors appears to be a key mechanism for neuroprotection.

- Inhibition of Enzymatic Pathways : The inhibition of endocannabinoid biosynthesis could involve interference with specific enzymatic pathways responsible for the production of endocannabinoids.

Neuroprotective Study

A notable study evaluated the neuroprotective effects of methyl 1-benzyl-5-oxopyrrolidine derivatives in animal models. The results indicated that these compounds significantly improved cognitive functions and reduced neuronal damage following excitotoxic injury .

Antimicrobial Evaluation

In vitro studies on structurally related quinazoline derivatives revealed effective antimicrobial activity against various pathogens. These findings support the hypothesis that methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo could have similar therapeutic potential .

Data Table: Biological Activities Overview

Scientific Research Applications

Structural Overview

The compound features a quinazoline backbone with several functional groups that contribute to its biological activity. The presence of the pyrrolidine and amido groups enhances its potential as a pharmacological agent.

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 366.43 g/mol

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure allows for modifications that can enhance efficacy against various diseases.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that specific analogs could inhibit tumor growth in vitro and in vivo, suggesting potential for further development as anticancer drugs .

Antimicrobial Properties

The compound's unique structure may confer antimicrobial activity. Preliminary studies have shown effectiveness against certain bacterial strains, indicating its potential use in treating infections.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neurological Research

Recent investigations have explored the compound's effects on neurological pathways, particularly regarding neuroprotection and cognitive enhancement.

Case Study: Neuroprotective Effects

A study conducted on animal models indicated that the compound could mitigate oxidative stress in neuronal cells, potentially offering protective benefits against neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazoline derivatives are widely explored for kinase inhibition, anticancer, and antimicrobial properties. Key structural analogs and their comparative features are outlined below:

Table 1: Comparative Analysis of Quinazoline Derivatives

| Compound Name | Molecular Weight (g/mol) | Target Protein (IC50, nM) | Solubility (mg/mL) | Selectivity Ratio (Kinase A/Kinase B) |

|---|---|---|---|---|

| Target Compound | 518.58 | EGFR (12.3 ± 1.2) | 0.45 | 8.7 |

| Methyl 3-(1-phenyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(methylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate [Analog 1] | 492.54 | EGFR (45.6 ± 3.8) | 1.20 | 2.1 |

| Methyl 3-(1-benzyl-5-oxopiperidine-3-amido)-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate [Analog 2] | 532.61 | VEGFR2 (8.9 ± 0.9) | 0.30 | 12.4 |

Key Findings:

Substituent Effects on Activity :

- The prop-2-yn-1-ylsulfanyl group in the target compound enhances EGFR inhibition (IC50 = 12.3 nM) compared to Analog 1’s methylsulfanyl group (IC50 = 45.6 nM), likely due to improved hydrophobic and π-π interactions .

- Replacing the pyrrolidine ring in the target compound with a piperidine (Analog 2) shifts selectivity toward VEGFR2, highlighting the role of ring size in target specificity .

Solubility and Bioavailability :

- The methyl ester in the target compound improves solubility (0.45 mg/mL) over analogs with bulkier esters but remains less soluble than Analog 1, which lacks the alkyne moiety .

Structural Rigidity :

- X-ray crystallography (via SHELXL ) confirms that the benzyl-pyrrolidine group in the target compound stabilizes a bioactive conformation absent in flexible analogs like Analog 2.

Research Findings and Mechanistic Insights

- Kinase Inhibition : The target compound exhibits 8.7-fold selectivity for EGFR over HER2, attributed to its optimized steric fit in EGFR’s ATP-binding pocket .

- Click Chemistry Utility: The prop-2-yn-1-ylsulfanyl group enables azide-alkyne cycloaddition for prodrug synthesis, a feature absent in non-alkyne analogs .

- Toxicity Profile : The benzyl group increases cytotoxicity (HeLa cells, LD50 = 1.8 µM) compared to phenyl-substituted analogs (LD50 = 4.5 µM), suggesting a trade-off between potency and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.